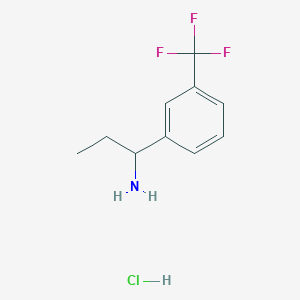

1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

描述

1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves multiple steps:

Bromination: The initial step involves the bromination of a trifluoromethyl-substituted benzene derivative to form a brominated intermediate.

Amination: The brominated intermediate undergoes nucleophilic substitution with a suitable amine to form the desired amine derivative.

Hydrochloride Formation: The final step involves the reaction of the amine derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

化学反应分析

Reductive Amination

This compound is synthesized via reductive amination of 3-(3-(trifluoromethyl)phenyl)propanal with amines under catalytic conditions. For example:

Reaction Scheme

Conditions

-

Solvent: Methanol or ethyl acetate

-

Temperature: 25–45°C

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | NaBH(OAc)₃ | |

| Reaction Time | 2–4 hours | |

| Purity Post-Process | >99.9% (HPLC) |

Salt Formation and Acid-Base Reactions

The hydrochloride salt forms via protonation of the free amine with HCl. Reversibility is demonstrated in alkaline conditions:

Equilibrium

Key Data

Catalytic Hydrogenation

While not directly applied to the compound itself, precursors like 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene undergo hydrogenation:

Conditions

-

Pressure: 1–3 bar H₂

Grignard Reagent Compatibility

Synthetic routes to related ketones involve Grignard reactions with isopropenyl acetate:

Example

Optimized Parameters

| Step | Conditions | Yield |

|---|---|---|

| Diazotization | 5–10°C, 30 min | 59.1% |

| Coupling | 40–60°C, CuCl catalyst |

Oxidation and Reduction

科学研究应用

Pharmacological Properties

Mechanism of Action

Cinacalcet functions as a calcimimetic agent, primarily acting on the calcium-sensing receptor (CaSR) in parathyroid cells. By enhancing the sensitivity of CaSR to extracellular calcium levels, cinacalcet effectively reduces parathyroid hormone (PTH) secretion. This mechanism is particularly beneficial in managing secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia associated with malignancies .

Biological Activity

The trifluoromethyl group present in the compound contributes to its enhanced biological activity. Compounds with this functional group have been shown to exhibit improved pharmacokinetic properties, including increased metabolic stability and bioavailability. This characteristic is crucial for therapeutic agents that require sustained action within the body .

Case Studies

Clinical Efficacy in Hyperparathyroidism

A clinical study demonstrated that cinacalcet hydrochloride significantly reduced serum PTH levels in patients with secondary hyperparathyroidism due to chronic kidney disease. The study reported that patients receiving cinacalcet exhibited a marked improvement in biochemical markers associated with bone metabolism, indicating its effectiveness in preserving bone density .

Antimicrobial Activity

Research has indicated that derivatives of compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A specific study highlighted the antichlamydial activity of such compounds, showing that they could effectively reduce chlamydial inclusion numbers in infected cells. The most active derivative demonstrated an IC50 value of 5.2 μg/mL, suggesting potential therapeutic applications against Chlamydia trachomatis infections .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Primary Use | Treatment of secondary hyperparathyroidism |

| Mechanism of Action | Calcimimetic effect on calcium-sensing receptors |

| Synthesis Method | Mizoroki–Heck cross-coupling followed by hydrogenation |

| Clinical Studies | Significant reduction in serum PTH levels |

| Antimicrobial Activity | Effective against Chlamydia trachomatis, IC50 = 5.2 μg/mL |

作用机制

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

相似化合物的比较

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: This compound also contains a trifluoromethyl group and exhibits similar chemical properties.

Uniqueness: 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds .

生物活性

1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, also known as 3-(3-trifluoromethylphenyl)propan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective for various biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The trifluoromethyl group contributes to the compound's lipophilicity, allowing it to penetrate cellular membranes effectively.

Target Receptors

- Serotonin Receptors : Studies indicate that compounds containing trifluoromethyl groups can significantly enhance the inhibition of serotonin uptake, which is crucial for the treatment of mood disorders .

- Dopamine Receptors : The compound has shown potential in modulating dopaminergic activity, which is relevant for conditions such as schizophrenia and Parkinson's disease.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antidepressant Activity : The compound exhibits significant antidepressant-like effects in animal models, likely due to its action on serotonin and norepinephrine reuptake inhibition.

- Anticonvulsant Properties : Research has demonstrated that derivatives of this compound possess anticonvulsant activity, making them candidates for epilepsy treatment .

- Neuroprotective Effects : The compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.

Study 1: Antidepressant Efficacy

A study investigated the effects of this compound in a mouse model of depression. Mice treated with varying doses exhibited reduced immobility in the forced swim test, indicating antidepressant-like behavior. The most effective dose was identified at 10 mg/kg, which significantly outperformed the control group .

Study 2: Anticonvulsant Activity

In a separate study assessing anticonvulsant properties, the compound was tested against standard anticonvulsants like phenytoin. At doses of 100 mg/kg, it provided significant protection against seizures induced by maximal electroshock (MES), demonstrating its potential as an anticonvulsant .

The biochemical interactions of this compound are characterized by:

属性

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWGBBJGWIEQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。